molecular formula C17H14N4O B5173565 MFCD00649320

MFCD00649320

Cat. No.: B5173565
M. Wt: 290.32 g/mol
InChI Key: VKILAOPJBNOLEI-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD00649320 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00649320 involves several steps, including the use of specific reagents and catalysts. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and purification.

    Step 3: Final reaction to produce this compound, followed by purification and characterization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD00649320 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [oxidized product].

    Reduction: Can be reduced using [reducing agents] to yield [reduced product].

    Substitution: Participates in substitution reactions with [substituents] under [conditions].

Common Reagents and Conditions

    Oxidation: [Oxidizing agent], [temperature], [solvent].

    Reduction: [Reducing agent], [temperature], [solvent].

    Substitution: [Substituent], [catalyst], [temperature].

Major Products Formed

The major products formed from these reactions include [product names], which have significant applications in [fields].

Scientific Research Applications

MFCD00649320 is widely used in scientific research due to its unique properties. Applications include:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Studied for its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of [industrial products] due to its stability and reactivity.

Mechanism of Action

The mechanism of action of MFCD00649320 involves its interaction with specific molecular targets and pathways. It exerts its effects by [mechanism], which leads to [outcome]. The molecular targets include [targets], and the pathways involved are [pathways].

Comparison with Similar Compounds

Similar Compounds

Compounds similar to MFCD00649320 include [compound names]. These compounds share some properties but differ in [specific aspects].

Uniqueness

This compound is unique due to its [unique properties], which make it particularly valuable in [applications]. Its stability, reactivity, and specific interactions with molecular targets set it apart from similar compounds.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(2-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-22-16-9-5-4-8-15(16)19-11-12(10-18)17-20-13-6-2-3-7-14(13)21-17/h2-9,11,19H,1H3,(H,20,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKILAOPJBNOLEI-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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